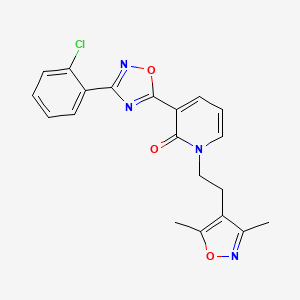
3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one” is a synthetic organic compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a pyrazinone core, substituted with a 3,4-dimethoxyphenyl group, a 3-fluorophenyl group, and a thioether linkage. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazinone Core: This step involves the cyclization of appropriate precursors to form the pyrazinone ring.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.
Attachment of the 3-Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or cross-coupling reactions.
Formation of the Thioether Linkage: This can be done through thiolation reactions using suitable thiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications may include the investigation of this compound as a potential therapeutic agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-phenylpyrazin-2(1H)-one
- 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one
- 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-chlorophenyl)pyrazin-2(1H)-one
Uniqueness
The presence of the 3-fluorophenyl group in “3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one” may impart unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-26-17-7-6-13(10-18(17)27-2)16(24)12-28-19-20(25)23(9-8-22-19)15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZUAVXHGIKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Styryl-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2999165.png)


![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2999171.png)
![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/new.no-structure.jpg)
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2999173.png)




